molecular formula C8H9N5O2 B12929080 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one CAS No. 88067-28-1

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one

Cat. No.: B12929080
CAS No.: 88067-28-1
M. Wt: 207.19 g/mol
InChI Key: RQRQJHQDMNKNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with Pyrimidine: The oxadiazole intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, strong acids or bases, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Similar pyrimidine structure but lacks the oxadiazole moiety.

    3-Methyl-1,2,4-oxadiazole: Contains the oxadiazole ring but not the pyrimidine component.

Uniqueness

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is unique due to the combination of the pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

88067-28-1

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

4-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H9N5O2/c1-4-3-6(14)11-7(9-4)12-8-10-5(2)13-15-8/h3H,1-2H3,(H2,9,10,11,12,13,14)

InChI Key

RQRQJHQDMNKNMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=NC(=NO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.